Amino-PEG4-Val-Cit-PAB-MMAE is a specialized compound used primarily in the field of biochemistry and pharmaceutical development. This compound, identified by its CAS number 1492056-71-9, functions as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). ADCs are innovative therapeutic agents that combine the targeting capabilities of antibodies with the cytotoxic properties of drugs, enhancing the precision of cancer treatment.
The compound is commercially available from various suppliers, including AxisPharm, Creative Biolabs, GLP Bio, and BroadPharm, among others. These suppliers provide detailed product specifications, including molecular weight and purity levels, which are critical for researchers utilizing this compound in their studies.
Amino-PEG4-Val-Cit-PAB-MMAE is classified as a polyethylene glycol (PEG) linker. It features several functional groups:
The synthesis of Amino-PEG4-Val-Cit-PAB-MMAE typically involves several steps:
The synthesis often requires careful control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to purify the final product.
The molecular formula for Amino-PEG4-Val-Cit-PAB-MMAE is , with a molecular weight of approximately 1370.7 g/mol. The structure includes:
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the integrity and composition of the compound.
Amino-PEG4-Val-Cit-PAB-MMAE undergoes specific chemical reactions that are crucial for its function as an ADC linker:
Understanding these reactions is essential for optimizing ADC design and improving therapeutic efficacy. Reaction kinetics can be studied to determine optimal conditions for cleavage and drug release.
The mechanism of action involves:
Studies have shown that this mechanism enhances selectivity towards cancer cells while minimizing systemic toxicity.
Relevant analyses include stability studies under various conditions to ensure compound integrity during storage and use.
Amino-PEG4-Val-Cit-PAB-MMAE is primarily used in:
Amino-PEG4-Val-Cit-PAB-MMAE (CAS 1492056-71-9) is a structurally complex linker-payload construct integral to antibody-drug conjugate (ADC) development. Its chemical architecture comprises four key elements:
This design facilitates targeted drug delivery by leveraging antibody specificity while maintaining payload stability during systemic circulation.
The terminal primary amine group in Amino-PEG4-Val-Cit-PAB-MMAE enables conjugation to carboxylate groups (-COOH) on monoclonal antibodies via amide bond formation. This reaction requires in situ activation of carboxylates using carbodiimide-based reagents:
Table 1: Common Activators for Amine-Carboxylate Bioconjugation
Activator Reagent | Mechanism | Byproduct Removal |
---|---|---|
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Forms O-acylisourea intermediate | Water-soluble urea |
N,N'-Diisopropylcarbodiimide (DIC) | Forms O-acylisourea intermediate | Organic solvent extraction |
N-Hydroxysuccinimide (NHS) | Stabilizes intermediate as NHS ester | Dialysis/Chromatography |
Source: Adapted from bioconjugation principles [5]
Reaction workflow:
Critical parameters include pH control (6.0-7.4) to minimize amine protonation and reaction temperature (2-8°C) to prevent antibody denaturation. The stochastic nature of this approach typically yields heterogeneous ADCs with drug-to-antibody ratios (DAR) ranging from 0 to 8 [8].
The PEG4 spacer unit serves as a critical modulator of biophysical properties:
Table 2: Impact of PEG4 Spacer on Linker-Payload Characteristics
Property | Without PEG4 | With PEG4 | Functional Benefit |
---|---|---|---|
Aqueous Solubility | <1 mg/mL in water | 100 mg/mL in DMSO/water mixtures | Prevents aggregation during conjugation |
Plasma Stability | Moderate (t₁/₂ ~48h) | High (t₁/₂ >72h) | Reduces premature payload release |
Antibody Hydrophobicity | Significant increase | Minimal change | Lowers hepatic clearance of ADC |
Tumor Penetration | Limited diffusion | Enhanced diffusion | Improves solid tumor exposure |
Source: Experimental data from linker-payload solubility profiles [1] [4] [6]
Mechanistic insights:
Comparative studies demonstrate that PEG4-containing linkers exhibit 30-50% lower aggregation propensity than non-PEGylated analogs when conjugated to antibodies, as measured by size exclusion chromatography-high performance liquid chromatography (SEC-HPLC) [4].
Stochastic Conjugation:Traditional methods exploit native lysine residues (≈80 per IgG) or reduced interchain disulfides (8 per IgG), resulting in heterogeneous ADC mixtures:
Major limitations include:
Site-Specific Conjugation:Advanced methodologies enable precise attachment at defined antibody sites:
Table 3: Site-Specific Conjugation Platforms for Amino-PEG4-Val-Cit-PAB-MMAE
Platform | Conjugation Site | Functionalization Method | Max DAR |
---|---|---|---|
Microbial Transglutaminase (MTGase) | Glutamine 295 (Fc region) | Enzymatic transamidation with primary amine linker | 2 |
ThioBridge™ | Interchain disulfides | Dibromomaleimide rebridging | 4 |
Unnatural Amino Acids | p-Azidophenylalanine | Strain-promoted azide-alkyne cycloaddition (SPAAC) | 2-4 |
Glycoengineering | Fc N-glycans | Azido-galactose + SPAAC | 2 |
Source: ADC engineering platforms [8] [9]
Notably, MTGase-mediated conjugation exploits the primary amine of Amino-PEG4-Val-Cit-PAB-MMAE for transamidation at Q295. This requires prior deglycosylation of asparagine 297 (N297) to expose the glutamine residue. Branched derivatives of the linker enable higher DAR (4-6) while maintaining homogeneity, though PEG4 spacer length optimization is critical:
For azide-containing antibodies, strain-promoted alkyne-azide cycloaddition (SPAAC) with derivatives like endo-BCN-PEG4-Val-Cit-PAB-MMAE achieves DAR 4 with uniform drug distribution. This preserves antigen binding affinity while enhancing in vitro potency 10-fold compared to stochastic conjugates [6] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7